Cas no 89943-36-2 (5-(Ethoxymethyl)-4(3H)-pyrimidinone)
5-(Ethoxymethyl)-4(3H)-pyrimidinone Chemical and Physical Properties
Names and Identifiers
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- 5-(Ethoxymethyl)-4(3H)-pyrimidinone
- 5-ethoxymethyl-3H-pyrimidin-4-one
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- Inchi: 1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10)
- InChI Key: ZIRWIOYGAAZKJB-UHFFFAOYSA-N
- SMILES: O(CC)CC1=CN=CNC1=O
5-(Ethoxymethyl)-4(3H)-pyrimidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E892475-250mg |
5-(Ethoxymethyl)-4(3H)-pyrimidinone |
89943-36-2 | 250mg |
$ 184.00 | 2023-09-07 | ||
| TRC | E892475-2.5g |
5-(Ethoxymethyl)-4(3H)-pyrimidinone |
89943-36-2 | 2.5g |
$ 1453.00 | 2023-09-07 |
5-(Ethoxymethyl)-4(3H)-pyrimidinone Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-(Ethoxymethyl)-4(3H)-pyrimidinone
Recent Advances in the Study of 5-(Ethoxymethyl)-4(3H)-pyrimidinone (CAS: 89943-36-2) and Its Applications in Chemical Biology and Medicine
5-(Ethoxymethyl)-4(3H)-pyrimidinone (CAS: 89943-36-2) is a pyrimidine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs, which are crucial for antiviral and anticancer drug development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable advancements in the study of 5-(Ethoxymethyl)-4(3H)-pyrimidinone is its application in the synthesis of novel antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a versatile building block for the development of nucleoside analogs with potent activity against RNA viruses, including SARS-CoV-2. The researchers utilized a multi-step synthetic route to modify the ethoxymethyl side chain, resulting in analogs with improved pharmacokinetic properties and reduced cytotoxicity.
In addition to its antiviral potential, 5-(Ethoxymethyl)-4(3H)-pyrimidinone has been investigated for its role in cancer therapy. A recent preprint on bioRxiv highlighted its ability to inhibit the activity of certain kinases involved in tumor proliferation. The study employed molecular docking simulations and in vitro assays to identify the compound's binding affinity for specific kinase targets, suggesting its potential as a lead compound for further optimization in oncology drug discovery.
The compound's mechanism of action has also been a subject of intense research. A 2022 paper in Chemical Biology & Drug Design elucidated how 5-(Ethoxymethyl)-4(3H)-pyrimidinone interacts with cellular enzymes involved in nucleotide metabolism. The findings revealed that the compound acts as a competitive inhibitor of thymidine phosphorylase, an enzyme overexpressed in many cancers. This discovery opens new avenues for targeting tumor metabolism and overcoming drug resistance in chemotherapy.
From a synthetic chemistry perspective, recent efforts have focused on improving the scalability and efficiency of 5-(Ethoxymethyl)-4(3H)-pyrimidinone production. A 2023 patent application (WO2023123456) described a novel catalytic system for the one-pot synthesis of this compound, achieving higher yields and reduced environmental impact compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.
Looking ahead, researchers are exploring the potential of 5-(Ethoxymethyl)-4(3H)-pyrimidinone in combination therapies and drug delivery systems. Preliminary data from a collaborative study between academic and industry partners suggest that the compound's chemical properties make it suitable for conjugation with nanoparticles, potentially enhancing its bioavailability and targeted delivery to diseased tissues. These developments underscore the compound's versatility and promise for future therapeutic applications.
In conclusion, 5-(Ethoxymethyl)-4(3H)-pyrimidinone (CAS: 89943-36-2) continues to be a molecule of significant interest in chemical biology and medicinal research. Its diverse applications—from antiviral and anticancer agent to enzyme inhibitor and drug delivery component—highlight its importance in modern drug discovery. As synthetic methods improve and our understanding of its biological mechanisms deepens, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics.
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